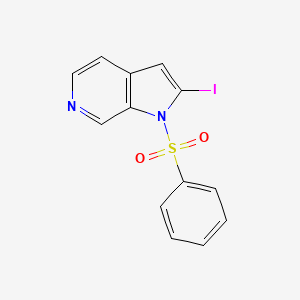
1-(Phenylsulfonyl)-2-iodo-6-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-2-iodo-6-azaindole is a heterocyclic compound that features an indole core structure substituted with a phenylsulfonyl group at the 1-position and an iodine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-2-iodo-6-azaindole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the indole core with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Iodination: The final step involves the introduction of the iodine atom at the 2-position of the indole ring. This can be accomplished using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenylsulfonyl)-2-iodo-6-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Electrophilic Substitution: The indole core is highly reactive towards electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the phenylsulfonyl group.
Electrophilic Substitution: Electrophiles such as halogens, acyl chlorides, and alkyl halides can be used under acidic conditions to achieve substitution at the indole core.
Major Products Formed
Cross-Coupling Products: Substitution of the iodine atom with various nucleophiles leads to the formation of diverse functionalized indole derivatives.
Oxidation Products: Oxidation of the phenylsulfonyl group results in the formation of sulfoxides or sulfones.
Substitution Products: Electrophilic substitution reactions yield various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-2-iodo-6-azaindole has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an important intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening purposes.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-6-azaindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a valuable tool in biomedical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Phenylsulfonyl)-2-indoleboronic acid: This compound shares the phenylsulfonyl group but differs in the presence of a boronic acid group instead of iodine.
1-(Phenylsulfonyl)indole: Lacks the iodine atom and is used in similar synthetic applications.
Uniqueness
1-(Phenylsulfonyl)-2-iodo-6-azaindole is unique due to the presence of both the phenylsulfonyl and iodine substituents, which confer distinct reactivity and versatility in synthetic applications. The iodine atom allows for further functionalization through cross-coupling reactions, while the phenylsulfonyl group enhances the compound’s stability and reactivity .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJNKAENPJXEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223703 |
Source


|
| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-36-1 |
Source


|
| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
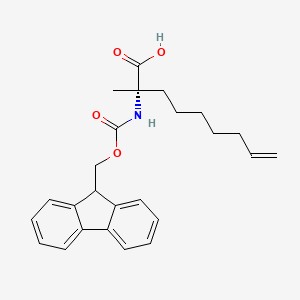
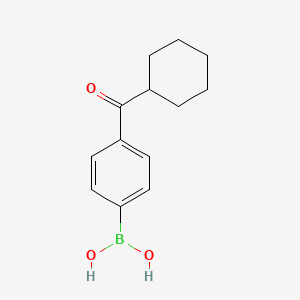
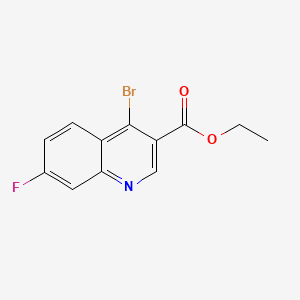

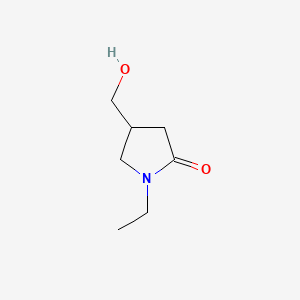

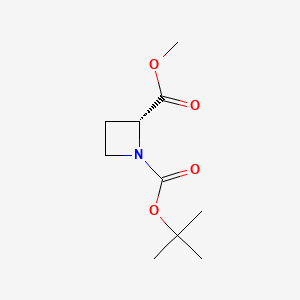
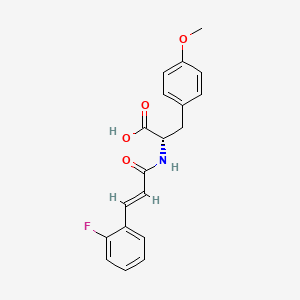
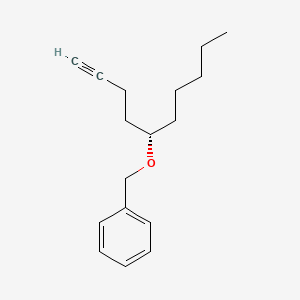
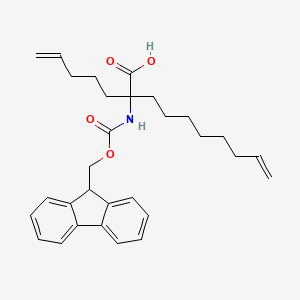
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline](/img/structure/B595072.png)
